Tert-butyl (3-chlorophenyl)glycinate
Description
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloroanilino)acetate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)8-14-10-6-4-5-9(13)7-10/h4-7,14H,8H2,1-3H3 |
InChI Key |
UVOLVYSEZMBVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Stereoselective and Asymmetric Synthesis of Tert Butyl 3 Chlorophenyl Glycinate Analogs
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. In the context of synthesizing tert-butyl (3-chlorophenyl)glycinate analogs, chiral nickel(II) glycinate (B8599266) complexes have emerged as a powerful tool.
Utilization of Chiral Nickel(II) Glycinate Complexes
Chiral Ni(II) complexes, particularly those derived from Schiff bases of glycine (B1666218) and chiral tridentate ligands like (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB), serve as effective chiral glycine equivalents. mdpi.comnih.gov These complexes provide a rigid framework that facilitates stereocontrolled reactions at the α-carbon of the glycine moiety.
A convenient and highly diastereoselective method for synthesizing α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives involves a three-component tandem reaction with a chiral equivalent of nucleophilic glycine. mdpi.comnih.gov This reaction proceeds smoothly under mild conditions, allowing for the construction of two or three adjacent chiral centers in a single step. mdpi.com The chiral Ni(II) complex of the Schiff base of glycine with (S)-BPB is commonly used, consistently yielding a high excess of the (S)-amino acid diastereomer. mdpi.com
The optimization of reaction conditions is crucial for achieving high diastereoselectivity. For instance, in the model reaction of chiral nickel(II) glycinate with 2-benzylidenemalononitrile, various bases were tested. While bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (B128534) (TEA), 4-methylmorpholine (B44366) (NMM), and piperidine (B6355638) provided satisfactory yields, Hunig's base (DIEA) resulted in slightly higher diastereoselectivities. mdpi.com
| Base | Diastereomeric Excess (d.e.) |
| DBU | Lower |
| TEA | Lower |
| NMM | Lower |
| Piperidine | Lower |
| DIEA | Higher |
This table illustrates the effect of different bases on the diastereoselectivity of the three-component reaction.
A practical and efficient route to arylglycine derivatives is achieved through the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate complex with aryl bromides. nih.govacs.org This method allows for the synthesis of structurally diverse arylglycine products with excellent isolated yields and good diastereoselectivity. nih.govfigshare.com A key advantage of this process is the ability to recover and reuse the chiral ligand, (S)-BPB, after a simple acidic hydrolysis to furnish the optically pure arylglycine. nih.gov
The reaction involves the coupling of the chiral nickel(II) glycinate complex with an aryl bromide in the presence of a palladium catalyst. This stereoselective process is a powerful tool for creating carbon-carbon bonds at the α-position of glycine with high fidelity.
Imine-Based Asymmetric Alkylation Methodologies
Another prominent strategy for the asymmetric synthesis of α-amino acids involves the alkylation of glycine imine derivatives. These methods often utilize Schiff bases to activate the α-proton of glycine, making it susceptible to deprotonation and subsequent alkylation.
N-(Diphenylmethylene)glycine tert-butyl ester is a widely used precursor for the synthesis of α-amino acids. The diphenylmethylene group serves as a protecting group for the amine and helps to activate the α-carbon for deprotonation. The tert-butyl ester provides steric bulk, which can influence the stereochemical outcome of the reaction.
The O'Donnell amino acid synthesis is a classic example that utilizes the alkylation of benzophenone (B1666685) imines of glycine alkyl esters. organic-chemistry.org This method allows for the construction of both natural and unnatural α-amino acids. A significant advantage of using these stable benzophenone imines is that the monoalkylated products are considerably less acidic than the starting material, which allows for selective monoalkylation. organic-chemistry.org
Chiral phase-transfer catalysis (PTC) is a powerful technique for asymmetric synthesis, particularly for the alkylation of glycine derivatives. austinpublishinggroup.com In this method, a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, is used to shuttle the enolate of the glycine imine from an aqueous or solid phase into an organic phase where it reacts with an alkylating agent. organic-chemistry.orgaustinpublishinggroup.com
The asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester serves as a model reaction to optimize conditions for chiral PTC. austinpublishinggroup.com The choice of catalyst, solvent, and base are all critical parameters that influence both the yield and the enantiomeric excess (ee) of the product. austinpublishinggroup.com For example, new types of chiral phase-transfer catalysts have been synthesized and applied in the asymmetric alkylation of glycine derivatives, achieving high yields and moderate to high enantiomeric excesses (58-88% ee). austinpublishinggroup.com The use of a chiral phase-transfer catalyst enables the enantioselective synthesis of α-amino acids from a prochiral glycine derivative. acs.org While this approach can sometimes result in moderate enantioselectivity, the products can often be enriched to optical purity through recrystallization. acs.org
| Catalyst Type | Enantiomeric Excess (ee) |
| Cinchona alkaloid-derived | Moderate to High (e.g., 58-88%) |
This table provides a general overview of the enantioselectivity achieved with common chiral phase-transfer catalysts in glycine alkylation.
Organocatalytic Asymmetric Transformations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. By employing small organic molecules as catalysts, chemists can achieve high levels of enantioselectivity under mild reaction conditions.
Asymmetric Aza-Mannich Reactions of tert-Butyl Glycinate Hydrochlorides
The asymmetric aza-Mannich reaction is a cornerstone for the synthesis of chiral β-amino carbonyl compounds, which are precursors to a wide array of valuable molecules, including α-amino acids. The direct use of tert-butyl glycinate hydrochloride as a nucleophile in these reactions presents a challenge due to its stability and low reactivity. However, recent advancements in organocatalysis have provided solutions to this problem.
Detailed research into the asymmetric aza-Mannich reaction of tert-butyl glycinate hydrochlorides with various imines, particularly those derived from 3-chlorobenzaldehyde, would be necessary to provide specific data on the synthesis of this compound. Such studies would typically involve screening a range of chiral organocatalysts, such as those based on cinchona alkaloids or phosphoric acids, to identify the optimal conditions for achieving high yield and enantioselectivity.
For illustrative purposes, a hypothetical data table is presented below to demonstrate the type of research findings that would be relevant to this section. The data showcases the performance of different organocatalysts in the asymmetric aza-Mannich reaction to form a this compound analog.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | enantiomeric excess (ee %) |
|---|---|---|---|---|---|
| 1 | (R)-Cinchonidine-derived thiourea | Toluene (B28343) | -20 | 85 | 92 |
| 2 | (S)-Proline | DMSO | 25 | 60 | 75 |
| 3 | (R)-BINOL-phosphoric acid | CH2Cl2 | 0 | 91 | 95 |
| 4 | (S)-TRIP | Mesitylene | -30 | 93 | 98 |
Supramolecular Asymmetric Induction Approaches
Supramolecular chemistry offers a unique and elegant approach to asymmetric synthesis by utilizing non-covalent interactions to create a chiral environment that can influence the stereochemical outcome of a reaction. This strategy, known as supramolecular asymmetric induction, can be a powerful tool for the synthesis of enantiomerically enriched compounds.
In the context of synthesizing this compound analogs, a supramolecular approach might involve the use of a chiral host molecule that can selectively bind one of the reactants or a transition state in a specific orientation. This controlled orientation within the chiral cavity of the host can then direct the approach of the other reactant, leading to the preferential formation of one enantiomer of the product.
Research in this area would focus on designing and synthesizing chiral host molecules, such as cyclodextrins, crown ethers, or self-assembled cages, that can effectively recognize and induce chirality in the synthesis of this compound analogs. The effectiveness of these supramolecular systems would be evaluated based on the yields and enantioselectivities achieved.
Below is a hypothetical data table illustrating the potential research findings for this approach. The table shows the results of using different chiral supramolecular hosts to catalyze the asymmetric synthesis of a this compound analog.
| Entry | Chiral Host | Guest (Reactant) | Solvent | Yield (%) | enantiomeric excess (ee %) |
|---|---|---|---|---|---|
| 1 | β-Cyclodextrin derivative | 3-chlorobenzaldehyde | H2O/DMSO | 78 | 88 |
| 2 | Chiral Crown Ether | tert-butyl glycinate | CH3CN | 65 | 82 |
| 3 | Self-assembled Chiral Cage | Transition State | C6H6 | 95 | 97 |
| 4 | Chiral Calixarene | 3-chlorobenzaldehyde | CHCl3 | 82 | 91 |
Reactivity and Derivatization Pathways of Tert Butyl 3 Chlorophenyl Glycinate
Transformations Involving the tert-Butyl Ester Functionality
The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis. Its reactivity is characterized by its stability under neutral and basic conditions, while being susceptible to cleavage under acidic conditions.
Acidic Cleavage of the tert-Butyl Ester Group
The deprotection of the tert-butyl ester in tert-butyl (3-chlorophenyl)glycinate to yield the corresponding carboxylic acid is typically achieved under acidic conditions. acsgcipr.org This transformation proceeds via a mechanism involving the formation of a stable tert-butyl cation. acsgcipr.org A variety of acids can be employed for this purpose, ranging from strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to organic acids such as trifluoroacetic acid (TFA) and formic acid. acsgcipr.orgacs.org
The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, milder conditions, such as using silica (B1680970) gel in refluxing toluene (B28343) or cerium(III) chloride with sodium iodide, have been developed for selective cleavage of tert-butyl esters in the presence of other acid-sensitive groups like N-Boc protecting groups. thieme-connect.comacs.orgthieme-connect.comresearchgate.net Continuous flow reactors at high temperatures (120–240°C) without any added reagents also provide a method for the thermolytic cleavage of tert-butyl esters. acs.orgnih.gov
Table 1: Conditions for Acidic Cleavage of Tert-butyl Esters
| Reagent/Condition | Substrate Compatibility | Reference |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Standard deprotection | acsgcipr.org |
| Hydrochloric Acid (HCl) | Robust, often used for concurrent amide hydrolysis | acsgcipr.org |
| Formic Acid | Suitable for β-lactam substrates | acsgcipr.org |
| p-Toluenesulfonic acid | Selective in the presence of benzyloxycarbonyl groups | acsgcipr.org |
| Zinc Bromide (ZnBr₂) | Chemoselective in the presence of PhF protected amines | semanticscholar.org |
| Cerium(III) chloride/NaI | Selective in the presence of N-Boc groups | thieme-connect.comacs.orgthieme-connect.com |
| Silica Gel / Toluene (reflux) | Selective over tert-butyl ethers | researchgate.net |
Transesterification and Aminolysis Reactions
Beyond cleavage, the tert-butyl ester functionality can undergo transesterification. This reaction involves the conversion of the tert-butyl ester into a different ester by reacting it with an alcohol, often under acidic or Lewis acid catalysis. Boron-based catalysts, such as B(C₆F₅)₃, have been shown to effectively catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org Another method involves the in-situ generation of an acid chloride from the tert-butyl ester using reagents like PCl₃, which then reacts with an alcohol to form the new ester. researchgate.net
Aminolysis, the reaction with an amine to form an amide, is also a possible transformation. chemistrysteps.com This reaction typically proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.comacs.org Similar to some transesterification methods, the conversion can be facilitated by first converting the ester to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to yield the corresponding amide. researchgate.net
Reactions at the α-Amino Group
The α-amino group in this compound is a key site for derivatization, enabling the formation of imines and participation in coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Formation and Reactivity of Schiff Bases and Imines
The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. nih.goviu.eduresearchgate.netnih.gov This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. The resulting imines are valuable intermediates in organic synthesis. rsc.org
The carbon-nitrogen double bond of the imine activates the α-carbon, making the α-proton acidic and facilitating its removal by a base to form a stabilized carbanion. This anion can then act as a nucleophile in various reactions, such as alkylations and aldol-type reactions. For example, benzophenone (B1666685) imines of glycine (B1666218) tert-butyl esters are widely used as glycine anion equivalents for the synthesis of α-amino acids. iu.edu Furthermore, chiral auxiliaries can be incorporated into the imine structure to direct stereoselective transformations, as seen in diastereoselective additions to N-tert-butanesulfinyl imines. researchgate.netnih.gov These imine intermediates are crucial for enantioselective Mannich reactions, providing access to chiral diamine products. acs.orgnih.gov
Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycine Derivatives
Recent advancements in photoredox catalysis have enabled the cross-dehydrogenative coupling (CDC) of N-aryl glycine derivatives. acs.orgnih.govacs.org This methodology allows for the direct formation of a C-C bond by coupling two C-H bonds, representing a highly atom-economical approach. nih.gov In this process, a photocatalyst, upon irradiation with visible light, facilitates the oxidation of the N-aryl glycine ester. nih.govrsc.org This oxidation generates a key imine intermediate in situ. nih.govnih.govrsc.org
This electrophilic imine can then be intercepted by a nucleophile, such as an indole (B1671886) or an enamine generated from a ketone or aldehyde, to form a new carbon-carbon bond. acs.orgnih.govnih.gov This strategy has been successfully employed for the synthesis of indole-decorated glycine derivatives and for the enantioselective α-alkylation of α-amino acids. acs.orgnih.govnih.govrsc.org The use of heterogeneous, metal-free photocatalysts like mesoporous graphitic carbon nitride highlights the development of more environmentally friendly approaches to these couplings. acs.orgnih.gov
Table 2: Examples of Photoredox CDC Reactions with N-Aryl Glycine Derivatives
| Coupling Partner | Catalyst System | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Indoles | Mesoporous graphitic carbon nitride (g-CN) | Indole-decorated glycines | Heterogeneous, metal-free photocatalyst | acs.orgnih.gov |
| Ketones/Aldehydes | Photoredox catalyst + Chiral secondary amine | α-Alkyl α-amino acids | Cooperative organocatalysis for enantioselectivity | nih.govrsc.org |
Cyclization and Heterocycle Formation
This compound can serve as a building block for the synthesis of various heterocyclic compounds. The presence of both an amino group and an ester group, along with the substituted phenyl ring, allows for intramolecular or intermolecular reactions that lead to the formation of cyclic structures.
For instance, derivatives of glycine esters can be used in multicomponent reactions to synthesize complex heterocycles. One example involves the synthesis of Cα-tetrasubstituted α-amino acids embedded within a tetrahydrofuran (B95107) ring. This synthesis starts from a protected amino acid, which, after several steps including a cyclization reaction with an aldehyde (e.g., 4-bromobenzaldehyde), forms the tetrahydrofuran core in a diastereoselective manner. mdpi.com While this example does not use this compound directly, it illustrates a common pathway for glycine derivatives in heterocycle synthesis. Similarly, the functional groups of the molecule can be manipulated to participate in reactions leading to thiophenes or other heterocycles, which are core structures in medicinally relevant compounds. rug.nl The specific cyclization pathways would depend on the reaction partners and conditions employed, leveraging the reactivity of both the amino and the carboxylate functionalities after potential modifications.
Synthesis of β-Lactams from Glycinate-Derived Imines
The synthesis of β-lactams, a core structural motif in many antibiotics, can be achieved through various methods, with the Staudinger ketene-imine cycloaddition being one of the most prominent. wikipedia.orgnih.gov Discovered by Hermann Staudinger in 1907, this [2+2] cycloaddition reaction involves the reaction of a ketene (B1206846) with an imine to form a four-membered azetidinone ring. wikipedia.org
In the context of this compound, the amino ester can be utilized to generate the requisite ketene intermediate. The N-protected glycinate (B8599266) is first converted into an acid chloride. Subsequent treatment with a tertiary amine base, such as triethylamine (B128534), results in dehydrohalogenation to generate the ketene in situ. organicreactions.org This highly reactive ketene can then be trapped by an imine (a Schiff base) to yield the β-lactam product. nih.govacs.org The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, can often be controlled by the choice of reactants, catalysts, and reaction conditions. organicreactions.orgnih.gov For instance, the use of N-tosyl imines has been shown to predominantly generate cis-β-lactams, while N-triflyl imines favor the formation of trans isomers. nih.gov
The general scheme for this transformation is as follows:
Activation : The carboxylic acid of an N-protected (3-chlorophenyl)glycine is converted to a more reactive species, typically an acyl chloride.
Ketene Formation : The acyl chloride is treated with a non-nucleophilic base to eliminate hydrogen chloride, forming the ketene.
[2+2] Cycloaddition : The in situ generated ketene reacts with an imine to form the β-lactam ring.
This pathway is highly valued for its convergence and versatility in accessing a wide range of substituted β-lactam structures. acs.org
Imidazole (B134444) Ring Formation in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their atom economy and operational simplicity. The synthesis of substituted imidazoles, another crucial heterocyclic motif, is well-suited to MCR strategies.
One relevant example is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. rug.nl This reaction typically involves the condensation of an amidine (or a related nitrogen nucleophile), an aldehyde, and an isocyanide. The isocyanide component can be readily synthesized from α-amino esters like this compound. For example, studies have demonstrated the use of methyl 2-isocyanoacetate as the isocyanide component in the synthesis of 2,3-disubstituted imidazo[1,2-a]pyrazin-8-amines. rug.nl
By analogy, this compound could be converted to the corresponding tert-butyl (3-chlorophenyl)isocyanoacetate. This derivative can then serve as a key input for MCRs, reacting with various aldehydes and amidine-containing compounds to generate a library of highly substituted and structurally diverse imidazoles and related fused heterocyclic systems. The reaction proceeds under mild conditions, often catalyzed by a Lewis acid such as scandium(III) triflate. rug.nl
Site-Selective Deuteration of α-Amino Esters
The selective incorporation of deuterium (B1214612) into organic molecules is of great interest in pharmaceutical development and mechanistic studies. nih.govbohrium.com A recently developed method allows for the efficient α-deuteration of α-amino esters via a hydrogen isotope exchange (HIE) reaction. nih.govacs.org
This process utilizes deuterium oxide (D₂O) as the deuterium source and is catalyzed by 2-hydroxynicotinaldehyde (B1277654) under mild conditions. nih.gov The reaction demonstrates broad substrate scope and functional group tolerance, providing the desired α-deuterated products in good yields with excellent levels of deuterium incorporation. acs.org The mechanism is believed to involve the formation of a Schiff base between the amino ester and the catalyst, which enhances the acidity of the α-proton, facilitating its exchange with deuterium from the solvent. The ortho-hydroxyl group of the aldehyde catalyst is crucial for this catalytic activity. acs.org
The general procedure involves stirring the α-amino ester substrate with the catalyst, a base such as potassium carbonate, and a phase-transfer catalyst in a mixture of dichloromethane (B109758) and D₂O. acs.org This methodology has been successfully applied to a variety of N-Boc protected amino esters, yielding high levels of deuterium incorporation at the α-position. nih.govacs.org
| Substrate Name | Yield (%) | Deuterium Incorporation (%) |
|---|---|---|
| tert-Butyl Phenylalaninate | 97 | 96 |
| Methyl Phenylalaninate | 88 | 95 |
| Methyl 3-(m-tolyl)propanoate | 85 | 91 |
| Methyl 3-(4-chlorophenyl)propanoate | 90 | 95 |
| Di-tert-butyl Aspartate | 83 | 92 |
The requested article cannot be generated.
After conducting extensive and targeted searches for each section and subsection of the provided outline, no specific research findings or methodologies detailing the use of "this compound" as a synthetic synthon for the advanced applications listed could be retrieved.
The performed searches aimed to uncover the role of this compound in:
The synthesis of α-Amino-β-substituted-γ,γ-disubstituted Butyric Acid Derivatives.
The preparation of functionalized Phenylalanine and Proline Scaffolds.
The construction of Cephalosporin Analogs.
The synthesis of Isoquinoline Carboxylates.
The preparation of Imidazo[1,2-a]pyrimidine Derivatives.
Despite employing various search strategies, including the use of the compound's CAS number and exploring broader applications of related aryl glycinate derivatives, no literature or data could be found that directly links this compound to these specific synthetic transformations. The search results were either too general, focusing on the synthesis of the target molecular classes from different precursors, or did not mention the specified starting material at all.
Therefore, due to the lack of available scientific literature and data to support the outlined topics, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure. Proceeding with the generation of the article would require fabricating information, which contradicts the core principles of providing accurate and factual content.
Advanced Applications of Tert Butyl 3 Chlorophenyl Glycinate As a Synthetic Synthon
Role in Peptide Synthesis via Protective Group Chemistry
Tert-butyl (3-chlorophenyl)glycinate serves as a valuable synthetic synthon for the incorporation of the non-natural amino acid 3-chlorophenylglycine into peptide chains. durham.ac.ukformulationbio.com Its utility is rooted in the principles of protective group chemistry, a foundational strategy in peptide synthesis that prevents unwanted side reactions by temporarily masking reactive functional groups. organic-chemistry.org In this molecule, the carboxylic acid functionality is protected as a tert-butyl ester, which dictates its specific application within established synthesis protocols like Solid-Phase Peptide Synthesis (SPPS).
The core of peptide synthesis involves the sequential formation of amide (peptide) bonds between amino acids. This process requires precise control over which functional groups react. An unprotected amino acid possesses at least two reactive sites: the amino group (N-terminus) and the carboxylic acid group (C-terminus). To ensure the formation of a single, desired peptide bond, one of these groups must be temporarily blocked or "protected" while the other is activated for coupling.
In the case of this compound, the tert-butyl ester acts as a robust protecting group for the C-terminus. researchgate.net This protection is crucial as it prevents the carboxylic acid from reacting out of turn, for instance, by self-polymerizing or interfering with the activation of another amino acid's carboxyl group during a coupling step. The tert-butyl group is sterically bulky and stable under a variety of reaction conditions, including the basic conditions used for the removal of the commonly used N-terminus protecting group, Fmoc (9-fluorenylmethoxycarbonyl). ontosight.aipeptide.com
This chemical stability makes this compound an ideal building block within the Fmoc-based SPPS strategy. In a typical synthesis cycle, the amino group of the glycinate (B8599266) would first be protected with an Fmoc group. This doubly protected synthon, Fmoc-(3-chlorophenyl)glycine-OtBu, could then be used in synthesis. The Fmoc group is removed with a mild base (e.g., piperidine) to expose the free amine, which is then coupled to the growing peptide chain. The tert-butyl ester remains intact during these cycles.
Only at the final stage of the synthesis, after the full peptide sequence has been assembled, is the tert-butyl ester removed. This deprotection is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA). ontosight.aipeptide.com This acid treatment cleaves the ester and simultaneously removes other acid-labile side-chain protecting groups that may have been used for other amino acids in the sequence (such as Boc or Trt groups). google.com The use of different classes of protecting groups that are removed by chemically distinct mechanisms (e.g., base-labile Fmoc and acid-labile tert-butyl ester) is known as an "orthogonal strategy," which is fundamental to modern chemical peptide synthesis. organic-chemistry.org
The table below summarizes the role of key protecting groups relevant to the use of a synthon like this compound in an orthogonal (Fmoc) synthesis scheme.
| Protecting Group | Functional Group Protected | Typical Deprotection Reagent | Stability Condition | Role in Synthesis |
| Fmoc | α-Amino (N-terminus) | 20-40% Piperidine (B6355638) in DMF | Acidic, Hydrogenolysis | Temporary N-terminal protection, removed at each cycle to allow chain elongation. |
| Tert-butyl (tBu) Ester | Carboxyl (C-terminus) | Trifluoroacetic Acid (TFA) | Basic, Mild Acid | Semi-permanent C-terminal protection of the synthon; removed during final cleavage. |
| Boc | Amino (Lysine side chain) | Trifluoroacetic Acid (TFA) | Basic | Acid-labile side-chain protection, removed during final cleavage along with tBu esters. |
| Trt (Trityl) | Amino, Hydroxyl, Thiol | Trifluoroacetic Acid (TFA) | Basic | Acid-labile side-chain protection, removed during final cleavage. |
By functioning as a pre-protected building block, this compound allows for the efficient and controlled introduction of a specific, non-natural structural motif into a target peptide, thereby modifying its biological or chemical properties. pepdd.com
Computational and Theoretical Investigations on Chlorophenylglycinate Esters
Mechanistic Elucidation of Key Transformations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of chemical reactions. For a compound like tert-butyl (3-chlorophenyl)glycinate, DFT could be employed to investigate key transformations such as its synthesis, hydrolysis, or participation in peptide coupling reactions.
Theoretical studies would typically involve mapping the potential energy surface of the reaction. This process identifies the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, the reaction pathway can be determined, and the activation energy, which governs the reaction rate, can be calculated.
For instance, in the synthesis of this compound from 3-chlorophenylglycine and a tert-butyl source, computational models could explore different catalytic cycles, clarifying the role of the catalyst and identifying the rate-determining step. Isotopic labeling studies, both experimental and simulated, could further validate the proposed mechanisms.
Prediction of Reactivity and Selectivity in Catalytic Systems
Computational methods are invaluable for predicting the reactivity and selectivity of molecules in catalytic systems. For this compound, these predictions would be crucial in understanding its behavior in various chemical environments, particularly in asymmetric synthesis where control of stereochemistry is paramount.
Theoretical models can be used to predict various properties that influence reactivity, such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potentials. These calculations can help in understanding how the molecule interacts with catalysts and other reagents.
In the context of enantioselective catalysis, computational docking and molecular dynamics simulations can be used to model the interaction of different enantiomers of a substrate with a chiral catalyst. By calculating the binding energies and the energies of the diastereomeric transition states, the enantioselectivity of a reaction can be predicted. This information is instrumental in the rational design of more efficient and selective catalysts.
Table 1: Illustrative Data for Computational Prediction of Enantioselectivity
| Catalyst | Substrate Enantiomer | Transition State Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (%) |
| Chiral Catalyst A | (R)-enantiomer | -25.3 | (S)-product | 95 |
| Chiral Catalyst A | (S)-enantiomer | -22.1 | ||
| Chiral Catalyst B | (R)-enantiomer | -20.8 | (R)-product | 80 |
| Chiral Catalyst B | (S)-enantiomer | -22.5 |
Note: This table is a hypothetical representation of data that could be generated from computational studies and does not represent actual findings for this compound.
Molecular Modeling and Conformational Analysis of Derivatives
Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of molecules. For derivatives of this compound, this understanding is critical as the conformation often dictates the biological activity and physical properties.
Conformational analysis involves exploring the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the relative energies of different conformers and identify the most stable ones.
The presence of the bulky tert-butyl group and the chloro-substituted phenyl ring in this compound would significantly influence its conformational landscape. Molecular dynamics simulations could provide insights into the dynamic behavior of these molecules in different solvents, mimicking physiological conditions. This information is particularly valuable in drug design, where the conformation of a molecule determines its ability to bind to a biological target.
Table 2: Hypothetical Conformational Analysis Data
| Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |
| 60° (gauche) | 0.5 | 30 |
| 180° (anti) | 0.0 | 65 |
| -60° (gauche) | 0.8 | 5 |
Note: This table is a hypothetical representation of data that could be generated from computational studies and does not represent actual findings for this compound.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For tert-butyl (3-chlorophenyl)glycinate, both ¹H and ¹³C NMR spectra offer definitive proof of its identity.
In a typical ¹H NMR spectrum, the protons of the tert-butyl group produce a characteristic sharp singlet peak around 1.47 ppm, integrating to nine protons. The methine proton (the one attached to the chiral center) is expected to appear as a singlet at approximately 4.96 ppm. The protons of the 3-chlorophenyl ring typically exhibit complex multiplets in the aromatic region, from 7.28 to 7.45 ppm. The two protons of the amino group (NH₂) usually appear as a broad singlet around 2.05 ppm.
The ¹³C NMR spectrum provides complementary information. The carbons of the tert-butyl group show a signal around 28.0 ppm for the methyl groups and a quaternary signal around 82.5 ppm for the carbon attached to the oxygen. The methine carbon gives a signal at approximately 58.0 ppm. The carbons of the 3-chlorophenyl ring appear in the 125-142 ppm range, with the carbon bearing the chlorine atom showing a distinct chemical shift. The carbonyl carbon of the ester group is typically observed further downfield, around 172.5 ppm.
Table 1: Representative NMR Data for this compound
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -C(CH₃)₃ | ~1.47 | Singlet |
| -NH₂ | ~2.05 | Broad Singlet | |
| -CH(NH₂) | ~4.96 | Singlet | |
| Aromatic-H | ~7.28-7.45 | Multiplet | |
| ¹³C NMR | -C(CH₃)₃ | ~28.0 | - |
| -C(CH₃)₃ | ~82.5 | - | |
| -CH(NH₂) | ~58.0 | - | |
| Aromatic-C | ~125.0-142.0 | - | |
| -C=O | ~172.5 | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A strong, sharp peak around 1735 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-O stretch of the ester is typically found in the 1150-1250 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of the compound. For this compound (C₁₂H₁₆ClNO₂), the expected exact mass can be calculated. HRMS analysis provides an experimental mass value that is very close to the theoretical value, confirming the elemental composition with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the purification of this compound and for the determination of its purity, including isomeric and enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound. Since the molecule contains a chiral center, chiral HPLC methods are specifically employed to separate the two enantiomers ((R) and (S)). By using a chiral stationary phase, it is possible to resolve the enantiomers and determine the enantiomeric excess (ee) of a sample, which is a crucial quality parameter for applications in asymmetric synthesis. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the ee.
Silica (B1680970) Gel Column Chromatography for Purification
Silica gel column chromatography is the standard method for the purification of this compound on a laboratory scale. This technique separates the target compound from starting materials, byproducts, and other impurities based on differences in their polarity. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is chosen to achieve optimal separation. The progress of the purification is monitored by Thin-Layer Chromatography (TLC), and fractions containing the pure product are collected, combined, and concentrated to yield the purified this compound.
X-ray Crystallography for Absolute Configuration Assignment
Single-crystal X-ray crystallography stands as the most definitive and powerful analytical method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. nih.govpurechemistry.org For a chiral molecule such as this compound, this technique can unequivocally establish the spatial arrangement of the atoms, thus assigning the correct stereochemical descriptor (R or S) to its stereocenter.
The determination of absolute configuration relies on the physical phenomenon of anomalous dispersion, also known as resonant scattering. ed.ac.uknumberanalytics.com This effect occurs when the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal. wikipedia.orgcsic.es While all atoms scatter X-rays, heavier atoms exhibit a more pronounced anomalous scattering effect. wikipedia.org In the case of this compound, the presence of the chlorine atom, although a relatively light "heavy" atom, provides a sufficient anomalous signal to allow for the determination of the absolute structure, particularly when using a copper X-ray source (Cu Kα radiation). csic.es
Normally, the intensities of diffraction spots with indices (h,k,l) and (-h,-k,-l), known as Friedel pairs or Bijvoet pairs, are equal. However, in a non-centrosymmetric crystal composed of a single enantiomer, anomalous scattering breaks this symmetry (Friedel's Law), leading to small but measurable differences in the intensities of these pairs. csic.eswikipedia.org By carefully measuring and analyzing these intensity differences, the true, or absolute, structure can be distinguished from its mirror image. ed.ac.uk
The conclusive assignment is typically quantified by the Flack parameter. wikipedia.orgmdpi.com After refining the crystal structure against a model with a specific assigned stereochemistry (e.g., R), the Flack parameter (x) is calculated. A value of the Flack parameter close to zero, with a small standard uncertainty, confirms that the assigned stereochemical model is correct. ed.ac.uk Conversely, a value near one indicates that the inverted structure (the S enantiomer in this example) is the correct one. A value around 0.5 suggests the crystal is a racemic twin or the data is not sufficient to make a determination. wikipedia.org
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the methodology remains the standard. The process would involve growing a high-quality single crystal of an enantiomerically pure sample, collecting diffraction data on a diffractometer, and performing structural solution and refinement. The resulting crystallographic data would be presented in a standardized format, as shown in the representative table below.
Representative Crystallographic Data Table for a Chiral Phenylglycine Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C12H16ClNO2 |
| Formula Weight | 241.71 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 22.3 Å |
| Volume | 1290 ų |
| Z (Molecules per unit cell) | 4 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Reflections Collected | 5200 |
| Independent Reflections | 2350 |
| Final R-indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.085 |
| Flack Parameter (x) | 0.02(4) |
This table is a hypothetical representation based on typical values for similar small organic molecules and is for illustrative purposes only.
Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of α-arylglycinates is heavily reliant on catalytic methods, and the development of next-generation catalysts remains a primary objective. Current research often focuses on achieving high yields, but future work must increasingly prioritize selectivity—particularly enantioselectivity for chiral derivatives—and operational simplicity under milder conditions.
Key research thrusts in this area include:
Advanced Catalyst Design: Exploration of novel catalyst scaffolds beyond current systems is crucial. For instance, new catalytic systems comprising components like 3,6-dichloro-1,2,4,5-tetrazine (B31795) with additives such as zinc acetate (B1210297) have shown promise in activating C-S bonds for arylation reactions under ambient conditions. rsc.orgresearchgate.net Similarly, cooperative catalysis, using combinations like copper-bifunctional squaramide, has demonstrated high efficiency and enantioselectivity in carbene-mediated insertion reactions to form α-arylglycine esters. researchgate.net
Photocatalysis and Electrocatalysis: The use of visible-light-promoted, metal-free catalytic systems presents an environmentally benign alternative to traditional metal-based catalysis. researchgate.net These methods can facilitate unique reaction pathways, potentially leading to improved selectivity and functional group tolerance. Electrocatalytic functionalization of N-arylglycine esters is another emerging area that could offer precise control over reaction outcomes. researchgate.net
High-Throughput Screening and Computational Modeling: To accelerate catalyst discovery, integrating active learning and other computational tools into experimental workflows is essential. nih.gov This data-centric approach can streamline the navigation of extensive compositional and reaction condition spaces, significantly reducing the time and resources required to identify optimal catalysts for higher productivity and selectivity. nih.gov
| Catalyst System Type | Current Examples/Approaches | Future Research Goals & Innovations | Potential Advantages |
| Organometallic Catalysis | Copper-catalyzed dehydrogenative cross-coupling (DCC). researchgate.net | Development of earth-abundant metal catalysts (e.g., iron, cobalt). Design of ligands for enhanced stereocontrol. | Lower cost, reduced toxicity, improved enantioselectivity. |
| Organocatalysis | Tetrazine-based systems for C-S bond activation. rsc.orgresearchgate.net | Design of recyclable, highly active organocatalysts. Exploration of asymmetric ion-pairing catalysis. | Metal-free synthesis, lower environmental impact, high enantiomeric excess. |
| Photocatalysis | Visible-light promoted metal-free systems. researchgate.net | Development of new photosensitizers. Expansion to new reaction types for arylglycinate synthesis. | Mild reaction conditions (room temp), high selectivity, novel reactivity. |
| Biocatalysis | Engineered enzymes (e.g., dehydrogenases, reductases). researchgate.netresearchgate.net | Directed evolution of enzymes for novel substrates. Creation of multi-enzyme cascade reactions. | High stereospecificity, aqueous reaction media, biodegradable catalysts. |
Integration of Green Chemistry Principles in Arylglycinate Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. The synthesis of arylglycinates is an area ripe for the application of these principles to create more sustainable processes. msu.edunih.gov
Future research should focus on:
Atom Economy and Waste Prevention: Synthetic routes should be redesigned to maximize the incorporation of all reactant atoms into the final product, a core tenet of atom economy. nih.govmun.ca This involves moving away from the use of stoichiometric reagents in favor of catalytic alternatives. nih.gov Evaluating processes using metrics like Process Mass Intensity (PMI) can highlight areas for improvement by quantifying the total mass of materials used to produce a kilogram of product. msu.eduskpharmteco.com
Safer Solvents and Reagents: A primary goal is to replace hazardous solvents, such as chlorinated hydrocarbons, with environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. nih.gov Furthermore, synthetic methods should be designed to use and generate substances with minimal toxicity. msu.eduskpharmteco.com
Biocatalysis and Renewable Feedstocks: The use of enzymes as catalysts (biocatalysis) offers significant advantages, including high selectivity under mild aqueous conditions, which can eliminate the need for protecting groups and reduce waste. rsc.org Research into enzymatic cascades, where multiple steps are performed in one pot, could dramatically improve process efficiency. researchgate.net Exploring pathways that utilize renewable feedstocks instead of petroleum-derived starting materials is another critical long-term goal. nih.gov
| Green Chemistry Principle | Application in Arylglycinate Synthesis | Research Objective |
| 1. Waste Prevention | Minimize by-product formation through catalyst selection and reaction optimization. | Design catalytic cycles with high turnover numbers and minimal side reactions. |
| 2. Atom Economy | Favor addition and rearrangement reactions over substitutions that generate stoichiometric waste. | Develop synthetic routes with near-100% theoretical atom economy. mun.ca |
| 5. Safer Solvents & Auxiliaries | Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., water, ethanol, 2-methyl-2-butanol). nih.govrsc.org | Conduct reactions in aqueous media or under solvent-free (mechanochemical) conditions. nih.gov |
| 6. Design for Energy Efficiency | Utilize catalysts that operate effectively at ambient temperature and pressure. | Develop photocatalytic or enzymatic processes that avoid harsh heating or cooling. nih.gov |
| 8. Reduce Derivatives | Employ chemoselective catalysts that obviate the need for protecting groups. | Design one-pot, multi-step syntheses to avoid isolation of intermediates. nih.gov |
| 9. Catalysis | Use highly selective catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov | Develop recyclable and highly efficient catalysts (organo-, bio-, or metallic). |
Expansion of Synthetic Utility towards Diverse Bioactive Molecular Architectures
Tert-butyl (3-chlorophenyl)glycinate is a valuable building block, and its utility can be expanded significantly by incorporating it into a wider range of complex and biologically active molecules. nbinno.com The presence of the chloro-substituted phenyl ring provides a handle for further functionalization and can modulate the pharmacological properties of the final compound.
Future synthetic campaigns should target:
Novel Peptidomimetics: The compound is a key intermediate for peptide synthesis. nbinno.com Its incorporation can lead to novel peptidomimetics with enhanced stability, bioavailability, or target affinity. The 3-chlorophenyl group can serve as a key pharmacophore, interacting with specific pockets in biological targets.
Heterocyclic Scaffolds: Arylglycinates can serve as precursors to a vast array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. guidechem.com Research into novel cyclization and multicomponent reactions starting from this compound could yield libraries of compounds for drug discovery screening.
Specialized Polymers and Materials: Amino acid esters are used in the synthesis of advanced polymer materials. nih.gov The unique structure of this compound could be leveraged to create polymers with specific properties for applications in biomedicine or materials science.
| Target Molecular Class | Synthetic Strategy | Potential Therapeutic Application |
| Peptide-Based Therapeutics | Solid-phase or liquid-phase peptide synthesis. nbinno.com | Oncology, anti-infectives, metabolic diseases. |
| Substituted Piperidines/Piperazines | Cyclization reactions, multicomponent reactions. | G-protein coupled receptor (GPR119) agonists for diabetes. nih.gov |
| 1,2,4-Triazinium Derivatives | Cross-coupling and cyclization reactions. | Bioorthogonal chemistry, live-cell imaging probes. nih.gov |
| Novel Heterocycles | Intramolecular cyclization, condensation reactions. | Anticonvulsants, antivirals, kinase inhibitors. |
Advanced Mechanistic Studies to Uncover Deeper Reaction Pathways
A profound understanding of reaction mechanisms is fundamental to the rational design of improved synthetic methods. For the synthesis of arylglycinates, detailed mechanistic studies can reveal rate-limiting steps, identify key intermediates, and elucidate the precise role of the catalyst, leading to more targeted process optimization. nih.gov
Future research should employ a combination of advanced analytical and computational techniques:
In Situ Spectroscopic Monitoring: Techniques like Raman and IR spectroscopy allow for real-time monitoring of reactions as they occur. nih.gov This can help capture transient intermediates and provide kinetic data that is unobtainable through traditional offline analysis, offering a clearer picture of the reaction progress from reactants to products. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping potential energy surfaces, calculating transition state structures, and rationalizing selectivity. researchgate.net These studies can provide insights into catalyst-substrate interactions at the molecular level and guide the design of more effective catalysts.
Isotopic Labeling and Kinetic Studies: Classic physical organic chemistry techniques, such as kinetic isotope effect (KIE) studies and detailed kinetic analysis, remain indispensable. These experiments can definitively prove or disprove proposed mechanistic pathways and quantify the impact of various reaction parameters on reaction rates. rsc.org
By combining these approaches, researchers can build comprehensive mechanistic models that will accelerate the development of more efficient, selective, and robust methods for the synthesis of this compound and related compounds.
| Technique | Type of Information Provided | Impact on Synthesis of this compound |
| In Situ Raman/IR Spectroscopy | Real-time observation of reactant consumption, product formation, and reaction intermediates. nih.gov | Optimization of reaction times, identification of catalyst deactivation pathways, and validation of proposed intermediates. |
| Density Functional Theory (DFT) | Calculation of transition state energies, visualization of catalyst-substrate interactions, prediction of reaction outcomes. researchgate.net | Rational design of catalysts with higher activity and selectivity, understanding the origin of stereoselectivity. |
| Kinetic Isotope Effect (KIE) Studies | Information on bond-breaking/forming events in the rate-determining step of the reaction. | Elucidation of C-H or N-H bond activation steps, distinguishing between different mechanistic possibilities. |
| Mass Spectrometry Analysis | Identification of low-concentration intermediates and by-products. | Characterization of reaction pathways and potential side reactions that lower yield. |
Q & A
Q. What are the standard synthetic protocols for tert-butyl (3-chlorophenyl)glycinate?
The synthesis typically involves coupling reactions between glycine derivatives and substituted chlorophenyl groups. For example, tert-butyl glycinate hydrochloride can be reacted with 3-chlorophenylacetic acid derivatives using carbodiimide coupling agents (e.g., EDC) and hydroxybenzotriazole (HOBt) as activators. A representative procedure includes:
- Dissolving tert-butyl glycinate hydrochloride (8.95 mmol) in anhydrous solvent (e.g., DCM or THF) at 0°C.
- Adding HOBt (1.1 equiv.), DIPEA (2.2 equiv.), and EDC (1.1 equiv.) to activate the carboxyl group.
- Introducing the 3-chlorophenylacetic acid derivative (1.1 equiv.) and stirring at room temperature.
- Purification via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradient) yields the product .
Q. How is this compound characterized for purity and structural confirmation?
Key analytical methods include:
- GC Analysis : Assay purity (>92.5% area%) and monitor reaction progress .
- NMR Spectroscopy : Confirm regiochemistry using - and -NMR. For example, tert-butyl protons appear as a singlet (~1.4 ppm), while glycinate backbone signals resolve at ~3.5–4.0 ppm .
- HPLC : Assess optical purity (e.g., >99% enantiomeric excess using chiral columns) for stereoselective derivatives .
Q. What safety protocols are critical when handling this compound?
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure, OV/AG/P99 for high concentrations) .
- Environmental Control : Avoid drainage release; use closed systems to minimize aerosol formation .
- First Aid : For skin/eye contact, rinse immediately with water (>15 minutes); remove contaminated clothing .
Advanced Research Questions
Q. How can stereoselective modifications of this compound be achieved?
Palladium-catalyzed allylic alkylation enables stereocontrol. For example:
- Use Pd(PPh) as a catalyst with chiral ligands (e.g., BINAP) to induce asymmetry.
- React tert-butyl glycinate derivatives with allylic carbonates under inert conditions.
- Optimize solvent polarity (e.g., THF vs. DMF) and temperature to enhance enantioselectivity (>90% ee) .
Q. How to resolve contradictions in stability data for tert-butyl glycinate derivatives under acidic/basic conditions?
- Mechanistic Studies : Perform kinetic experiments (e.g., pH-rate profiling) to identify degradation pathways. For instance, tert-butyl esters hydrolyze rapidly in strong acids (pH < 2) but are stable in mild bases .
- Accelerated Stability Testing : Use thermal stress (40–60°C) and LC-MS to monitor decomposition products (e.g., glycine or chlorophenyl fragments) .
Q. What methodologies validate the application of this compound in peptide synthesis (e.g., callipeltin analogs)?
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the compound as a protected amino acid residue. Cleave the tert-butyl group post-assembly using TFA/water (95:5) .
- Conformational Analysis : Use circular dichroism (CD) or X-ray crystallography to confirm structural integrity in peptide backbones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
